molecular formula C9H19NO B072023 Nonanamide CAS No. 1120-07-6

Nonanamide

Cat. No. B072023
CAS RN: 1120-07-6
M. Wt: 157.25 g/mol
InChI Key: GHLZUHZBBNDWHW-UHFFFAOYSA-N
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Description

Nonanamide, also known as pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid . It is an amide of pelargonic acid (n-nonanoic acid) and vanillyl amine . It is present in chili peppers , but is commonly manufactured synthetically .


Synthesis Analysis

Enzymatic syntheses of N-vanillyl-nonanamide glycosides were carried out using amyloglucosidase from Rhizopus and β-glucosidase from sweet almond . The latter catalyzed the syntheses of N-vanillyl-nonanamide glycosides and exclusively yielded β-glycosides .


Molecular Structure Analysis

Nonanamide has a molecular formula of C9H19NO . The molecule contains a total of 29 bonds. There are 10 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 primary amide (aliphatic) .


Chemical Reactions Analysis

Nonanamide is a glycol ester with an amide group . It has a pyrazole ring that interacts with the amide group, forming hydrogen bonds .


Physical And Chemical Properties Analysis

Nonanamide has a molecular weight of 157.253 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 290.0±8.0 °C at 760 mmHg, and a flash point of 129.2±18.4 °C . It has 2 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Antifouling Agent : Nonivamide, a synthetic derivative of natural capsaicin which is structurally similar to nonanamide, is reported to have effective antifouling activity. It has been studied for its inhibitory effects and toxicity mechanism on marine algae, particularly Phaeodactylum tricornutum. The study indicates that nonivamide can induce reactive oxygen species (ROS) production, leading to damage in the algae, thus making it a potential ingredient in antifouling paints for marine applications (Zhou et al., 2013).

  • Weight Management and Health : In a 12-week intervention study, nonivamide showed potential in preventing dietary-induced body fat gain and increasing peripheral serotonin in moderately overweight subjects. This suggests that nonivamide might be used to support healthy body composition and could be relevant in diet and weight management programs (Hochkogler et al., 2017).

  • Pharmacodynamic Evaluation : In a study involving Wistar rats, topical application and in vivo pharmacodynamic evaluation of nonivamide hydrogels were explored. This research is significant for understanding the effects of nonivamide on skin perturbation and vasodilation, potentially leading to its use in medical or cosmetic topical applications (Fang et al., 2002).

  • Ecotoxicity and Risk Assessment : The environmental performance of nonivamide as a marine antifoulant has been studied, including its natural degradation in seawater and tap water, ecotoxicity assessment, and preliminary risk assessment. Understanding its ecotoxicity is vital for evaluating its environmental impact and safety for use in marine applications (Liu et al., 2016).

  • Skin Permeation and Irritation Assessment : Studies have evaluated the skin permeation and penetration of nonivamide formulated in novel film-forming formulations (FFFs). The research aims to create formulations that prolong the availability of capsaicinoids (like nonivamide) for long-term treatment, assessing their permeation rates, penetration, and skin irritation potential. This is crucial for developing therapeutic and cosmetic products (Heck et al., 2017).

Safety And Hazards

Nonanamide is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If inhaled, the victim should be moved into fresh air .

properties

IUPAC Name

nonanamide
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InChI

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLZUHZBBNDWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60149803
Record name Nonanamide
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Molecular Weight

157.25 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Nonanamide
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Product Name

Nonanamide

CAS RN

1120-07-6
Record name Nonanamide
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Record name Nonanamide
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Record name Nonanamide
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Record name Nonan-1-amide
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Record name NONANAMIDE
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Synthesis routes and methods I

Procedure details

10 g nonivamide and 5 ml hexylamine was used as the starting material and treated according to the procedure described in example 1 to give compound 6.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of n-heptylamine (10.31 g, 89.4 mmol) in 100 mL CH2Cl2 was cooled in an ice bath. Pyridine (7.5 mL, 92.7 mmol) was added. Acetyl chloride (8.0 mL, 11 mmol) was gradually added over the course of 2 min. The ice bath was removed and the solution was allowed to warm to room temperature. After 1 h, water (100 mL) was added, and the organic layer was separated. The aqueous layer was extracted with 100 mL CH2Cl2. The combined organic extracts were washed with 10% aqueous HCl solution, saturated NaHCO3 solution and then saturated NaCl solution. The solution was dried over MgSO4 and evaporated to give n-heptyl acetamide as a colorless liquid (13.73 g, 98% yield.
Quantity
10.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

Heptylamine (39 g; 0.34 mole was added dropwise to 46.6 g (0.59 mole) of pyridine and 43.4 g (0.43 mole) of acetic anhydride over 30 minutes, and the mixture was further stirred for 2 hours. After the reaction, the mixture was concentrated and extracted by adding water and ether. The ethereal layer was washed successively with a saturated aqueous solution of sodium hydrogen carbonate and then a saturated aqueous solution of sodium chloride, and then dried over anhydrous magnesium sulfate and concentrated to give 51 g of the desired compound yield 96 %).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Quantity
43.4 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonanamide
Reactant of Route 2
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Nonanamide
Reactant of Route 3
Reactant of Route 3
Nonanamide
Reactant of Route 4
Reactant of Route 4
Nonanamide
Reactant of Route 5
Nonanamide
Reactant of Route 6
Nonanamide

Citations

For This Compound
589
Citations
R Sivakumar, S Divakar - Biotechnology letters, 2007 - Springer
… The latter catalysed the syntheses of N-vanillyl-nonanamide glycosides (8–13) and … N-vanillyl-nonanamide signals are primed and the non-reducing end sugar units are double …
Number of citations: 12 link.springer.com
S Mihara, K Hiraoka, W Kameda - Journal of Agricultural and Food …, 1992 - ACS Publications
Capsaicin (CAP) is a pungent principle of hot red peppers, which is used as an important spice for enhancing the palatability of food and medicinally as a counterir-ritant. There have …
Number of citations: 11 pubs.acs.org
PLI TSAI, H UEDA, C TATSUMI - Nippon Shokuhin Kogyo Gakkaishi, 1969 - jstage.jst.go.jp
(1) とうがらしの辛味成分であるカプサイシンの酸部分である炭素数 10 のイソ脂肪酸に類似した酸を, 天然に広く存在する鎖状モノテルペンより合成し, これとバニリルアミンからカプサイシン系辛味…
Number of citations: 2 www.jstage.jst.go.jp
PR Datta, H Susi - Analytical Chemistry, 1961 - ACS Publications
… the synthetic compound, vanillyl-nnonanamide. The ultraviolet absorption characteristics of … which natural capsaicin and vanillyl-n-nonanamide can be distinguished and the proportion …
Number of citations: 15 pubs.acs.org
JD Turner, EC Lingafelter - Acta Crystallographica, 1955 - scripts.iucr.org
… Nonanamide (only), with co twice as large as for the other members of the series, also showed (hkl) absent for k+l odd. The space group for nonanamide is … cell for nonanamide and four …
Number of citations: 52 scripts.iucr.org
KC Thomas, M Ethirajan, K Shahrokh, H Sun… - … of Pharmacology and …, 2011 - ASPET
… )nonanamide, and N-(4-hydroxybenzyl)nonanamide exhibited … )nonanamide and N-(4-hydroxybenxyl)nonanamide by … or N-(3,4-dihydroxybenzyl)nonanamide via hydroxylation was …
Number of citations: 50 jpet.aspetjournals.org
D Amos - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… They concluded that pungency varies with the size of the acyl group, having maximum intensity in the nonanamide. Ott and Zimmerman4 also prepared several vanillyl amides and …
Number of citations: 2 www.publish.csiro.au
RJ Schwen - 1982 - hero.epa.gov
EXCRETION AND TISSUE DISTRIBUTION OF CARBON-14 AFTER AN ORAL DOSE OF A CAPSAICIN ANALOG N 1 CARBON-14 LABELED VANILLYL-1 NONANAMIDE | Health & …
Number of citations: 0 hero.epa.gov
K Miyazaki, I Tabata, T Hori - Coloration Technology, 2012 - Wiley Online Library
… The isothiazole-fused anthrone nonanamide dyestuff and two types of N-butyl substituted … dyestuff of the isothiazole-fused anthrone nonanamide is suitable for polypropylene dyeing in …
Number of citations: 43 onlinelibrary.wiley.com
RJ Schwen - Federation Proceedings, 1982 - FEDERATION AMER SOC EXP …
Number of citations: 7

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